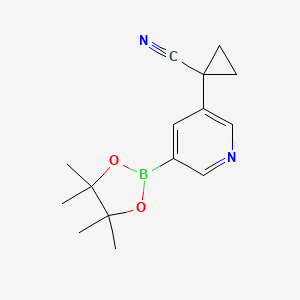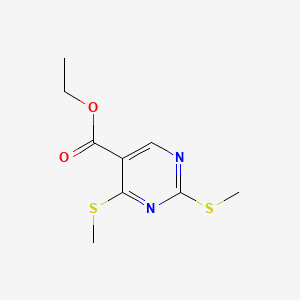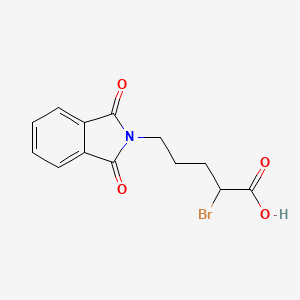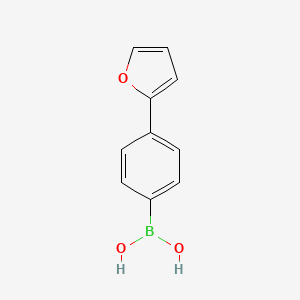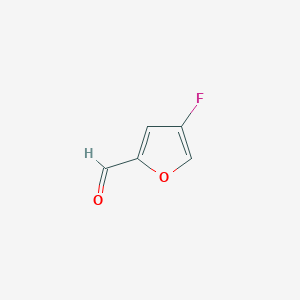
5-Bromo-1-methyl-1H-imidazole-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group at the 4-position. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromo-1-methylimidazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to produce the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Bromo-1-methyl-1H-imidazole-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Substituted imidazole derivatives.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols or amines.
科学的研究の応用
5-Bromo-1-methyl-1H-imidazole-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and catalysts.
作用機序
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved vary depending on the specific context and application.
類似化合物との比較
1-Methylimidazole: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain substitution and oxidation reactions.
4-Methylimidazole: Contains a methyl group at the 4-position instead of a hydroxymethyl group, resulting in different chemical properties and reactivity.
5-Bromo-1H-imidazole: Lacks the methyl and hydroxymethyl groups, affecting its solubility and reactivity.
Uniqueness: 5-Bromo-1-methyl-1H-imidazole-4-methanol is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C5H7BrN2O |
|---|---|
分子量 |
191.03 g/mol |
IUPAC名 |
(5-bromo-1-methylimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-7-4(2-9)5(8)6/h3,9H,2H2,1H3 |
InChIキー |
FLYDPHKSIPMPGB-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


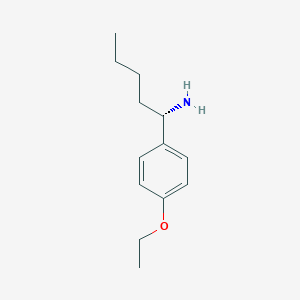
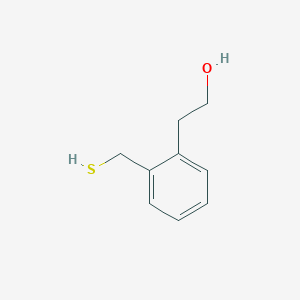


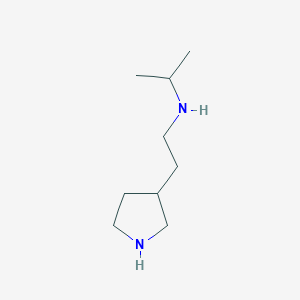
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
